3,4-dichloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,4-Dichloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, substituted with dichloro and carboxamide groups, and linked to a phenyl-oxadiazole moiety
Preparation Methods
The synthesis of 3,4-dichloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Dichloro Groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Oxadiazole Moiety: This involves the formation of the oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids through cyclization reactions.
Coupling Reactions: The final step involves coupling the benzothiophene core with the oxadiazole moiety using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.
Industrial production methods would scale up these reactions, optimizing conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
3,4-Dichloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the oxadiazole ring or the carboxamide group.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3,4-Dichloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its interaction with enzymes, receptors, or other biomolecules.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.
Chemical Biology: It can serve as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The oxadiazole ring and benzothiophene core are crucial for its binding affinity and specificity. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar compounds to 3,4-dichloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide include:
3,4-Dichlorophenyl Isocyanate: Used as a chemical intermediate and in organic synthesis.
3,4-Dichloro-5-(2-phenyl-2-(phenylhydrazono)ethyl)-2(5H)-furanone:
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, which are known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C19H13Cl2N3O2S |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H13Cl2N3O2S/c20-12-7-4-8-13-15(12)16(21)17(27-13)19(25)22-10-9-14-23-18(24-26-14)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,22,25) |
InChI Key |
ZURQZMVXWJBKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Origin of Product |
United States |
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